molecular formula C19H21N3O2 B3019046 N-[2-(1-ethylbenzimidazol-2-yl)ethyl]-2-methoxybenzamide CAS No. 850922-16-6

N-[2-(1-ethylbenzimidazol-2-yl)ethyl]-2-methoxybenzamide

Cat. No.: B3019046
CAS No.: 850922-16-6
M. Wt: 323.396
InChI Key: FCHXRFZEVOMBRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1-Ethylbenzimidazol-2-yl)ethyl]-2-methoxybenzamide is a synthetic small molecule based on a benzimidazole core, a scaffold widely recognized for its diverse biological significance in medicinal chemistry . This compound is of high interest in early-stage pharmacological research, particularly in the fields of oncology and virology. Its molecular structure, which incorporates a 2-methoxybenzamide group linked to a 1-ethylbenzimidazole moiety, is similar to other documented compounds that exhibit potent biological activity. Scientific studies on closely related benzimidazole derivatives have demonstrated significant antiproliferative activity against various human cancer cell lines, including breast cancer (MCF-7) and colorectal carcinoma (HCT 116) . Furthermore, structural analogs have been identified as potent inhibitors of the Hedgehog (Hh) signaling pathway , a critical target in cancer therapy, by directly targeting the Smoothened (Smo) receptor . Beyond oncology, certain benzimidazole-based molecules have been reported to act as allosteric inhibitors of the Hepatitis C virus (HCV) RNA-dependent RNA polymerase (NS5B) , validating the benzimidazole scaffold as a promising template for antiviral drug discovery . The mechanism of action for this class of compounds often involves targeted protein inhibition. In anticancer applications, similar molecules work by interfering with key signaling pathways or inducing cell death in proliferating cells . As an antiviral, the mechanism can involve allosteric inhibition of viral enzymes, preventing viral replication . Researchers can utilize this compound as a key chemical tool for probing disease mechanisms, studying protein-inhibitor interactions, and as a starting point for the development of novel therapeutic agents. This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(1-ethylbenzimidazol-2-yl)ethyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-3-22-16-10-6-5-9-15(16)21-18(22)12-13-20-19(23)14-8-4-7-11-17(14)24-2/h4-11H,3,12-13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCHXRFZEVOMBRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(1-ethylbenzimidazol-2-yl)ethyl]-2-methoxybenzamide typically involves the condensation of o-phenylenediamine with various reagents. One common method is the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate . Another approach involves the reaction with aromatic aldehydes or aliphatic aldehydes . Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-[2-(1-ethylbenzimidazol-2-yl)ethyl]-2-methoxybenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium metabisulphite as an oxidation agent and various aldehydes for condensation reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the presence of electron-donating groups can enhance the compound’s anticancer activity .

Scientific Research Applications

This compound has several scientific research applications, particularly in medicinal chemistry. It has been studied as an allosteric activator of human glucokinase, showing significant hypoglycemic effects for the treatment of type-2 diabetes . Additionally, its derivatives have been investigated for their anticancer properties, with some showing promising results against various cancer cell lines . The compound’s unique structure also makes it a valuable tool for studying molecular interactions and pathways in biological systems.

Mechanism of Action

The mechanism of action of N-[2-(1-ethylbenzimidazol-2-yl)ethyl]-2-methoxybenzamide involves its interaction with specific molecular targets. For instance, as an allosteric activator of glucokinase, it enhances the enzyme’s catalytic action by binding to its allosteric site . This interaction increases the enzyme’s activity, leading to improved glucose metabolism. In anticancer applications, the compound induces the formation of reactive oxygen species (ROS), leading to DNA damage and cell cycle arrest .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Key Substituents LogP Melting Point (°C) Notable Activity
N-[2-(1-ethylbenzimidazol-2-yl)ethyl]-2-methoxybenzamide Benzimidazole 1-ethyl, 2-methoxybenzamide N/A N/A N/A (Theoretical)
N-[2-(1-butylbenzimidazol-2-yl)ethyl]-2-methoxybenzamide Benzimidazole 1-butyl, 2-methoxybenzamide N/A N/A N/A
Metoclopramide Benzamide Diethylaminoethyl, 5-chloro, 4-amino 1.80 N/A Antiemetic (D2 antagonist)
N-(2-(Diethylamino)ethyl)-2-methoxybenzamide Benzamide Diethylaminoethyl 1.80 N/A N/A
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-bromobenzamide Benzimidazole 4-bromobenzamide N/A N/A N/A

Research Findings and Implications

  • Synthetic Feasibility: Compounds like N-(2-(3,4-dihydroisoquinolinyl)ethyl)-2-methoxybenzamide () are synthesized via palladium-catalyzed cross-coupling, suggesting similar routes for the original compound. Yields (~70%) and purity (>90%) are comparable to benzimidazole derivatives in and .
  • Pharmacokinetics : Metoclopramide’s metabolism via CYP2D6 indicates that the original compound’s ethyl-benzimidazole group may undergo different metabolic pathways, possibly involving CYP3A4, affecting drug-drug interaction profiles .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[2-(1-ethylbenzimidazol-2-yl)ethyl]-2-methoxybenzamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis of benzimidazole-derived benzamides typically involves multi-step reactions. For example, the benzimidazole core can be synthesized via condensation of o-phenylenediamine derivatives with carbonyl compounds under reflux conditions in polar solvents (e.g., ethanol or methanol) . Subsequent alkylation or acylation steps may require catalysts like DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) to enhance coupling efficiency . Reaction optimization should focus on temperature control (e.g., 100°C for 2 hours in a water bath for hydrazide formation) and purification via recrystallization (methanol is effective for removing byproducts) . Monitoring reaction progress with TLC or HPLC ensures intermediate purity before proceeding to subsequent steps.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of This compound?

  • Methodological Answer : Comprehensive characterization requires:

  • 1H/13C NMR : To confirm substituent positions and verify the absence of unreacted intermediates. For example, the methoxy group (-OCH3) typically appears as a singlet near δ 3.8–4.0 ppm in 1H NMR .
  • IR Spectroscopy : Key peaks include C=O stretching (~1650 cm⁻¹) for the benzamide and C-N stretching (~1250 cm⁻¹) for the benzimidazole .
  • Elemental Analysis : Validate empirical formulas by comparing calculated vs. experimental C, H, N, and O percentages (tolerances <0.4% deviation) .

Advanced Research Questions

Q. How can molecular docking studies elucidate the binding mechanisms of This compound to its target proteins?

  • Methodological Answer : Docking simulations (e.g., using AutoDock Vina or Schrödinger Suite) can model interactions between the compound and proteins like CYP2D6 or antiemetic targets. Key steps:

  • Protein Preparation : Retrieve target structures from PDB (e.g., 4WNW for CYP2D6) and optimize hydrogen bonding networks.
  • Ligand Parameterization : Assign charges and torsional parameters to the compound using tools like Gaussian09 .
  • Pose Analysis : Prioritize poses with hydrogen bonds to catalytic residues (e.g., Asp301 in CYP2D6) and hydrophobic contacts with aromatic pockets. For example, benzimidazole analogs show π-π stacking with Phe120 in antiemetic targets .

Q. What strategies are recommended for resolving contradictions in biological activity data across different in vitro and in vivo studies of benzimidazole-derived benzamides?

  • Methodological Answer : Contradictions may arise from assay variability or species-specific metabolism. To address this:

  • Standardize Assay Conditions : Use consistent cell lines (e.g., HEK293 for CYP2D6 inhibition) and control for NADPH availability in metabolic studies .
  • Comparative Pharmacokinetics : Measure plasma half-life and metabolite profiles (e.g., deethylated derivatives) in rodent vs. human liver microsomes .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to reconcile potency differences, considering factors like logP and protein binding .

Q. How does the substitution pattern on the benzimidazole ring influence the pharmacokinetic properties of This compound analogs?

  • Methodological Answer : Substituents alter lipophilicity and metabolic stability:

  • Electron-Withdrawing Groups (e.g., -Br, -Cl) : Increase metabolic resistance but may reduce solubility. For example, bromine at the 5-position slows CYP2D6-mediated oxidation .
  • Alkyl Chains (e.g., -CH2CH3) : Enhance membrane permeability but risk off-target binding. Ethyl groups on benzimidazole improve CNS penetration in antiemetic analogs .
  • Quantitative Structure-Activity Relationship (QSAR) : Use descriptors like polar surface area (PSA) and ClogP to predict bioavailability. PSA <90 Ų correlates with improved blood-brain barrier penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.